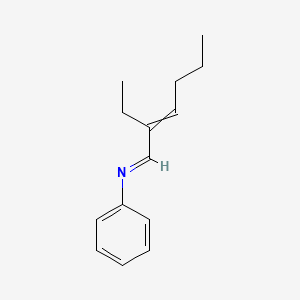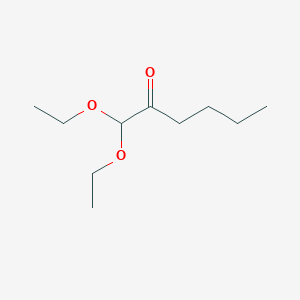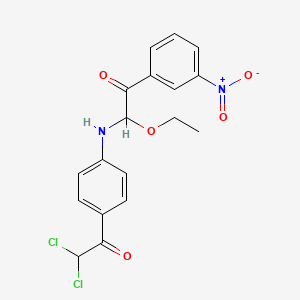
3,3-Diethylthietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethylthietane is a sulfur-containing heterocyclic compound with a four-membered ring structure It is characterized by the presence of two ethyl groups attached to the third carbon atom of the thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Diethylthietane can be synthesized through several methods. One common approach involves the anionic polymerization using initiators such as butyl lithium and naphthalene sodium . This method allows for the production of linear poly(this compound) with a narrow molecular weight distribution.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced polymerization techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the polymerization process and achieve the desired molecular weight and thermal properties .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethylthietane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom in the thietane ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding thiol or sulfide derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
3,3-Diethylthietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studies are investigating its use in drug development, particularly for its potential to interact with biological targets and pathways.
Mecanismo De Acción
The mechanism of action of 3,3-Diethylthietane involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as antimicrobial activity or polymerization processes.
Comparación Con Compuestos Similares
3,3-Dimethylthietane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethyl-3-methylthietane: Contains one ethyl and one methyl group on the thietane ring.
Uniqueness: 3,3-Diethylthietane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of two ethyl groups provides distinct steric and electronic effects compared to other thietane derivatives .
Propiedades
Número CAS |
32919-72-5 |
|---|---|
Fórmula molecular |
C7H14S |
Peso molecular |
130.25 g/mol |
Nombre IUPAC |
3,3-diethylthietane |
InChI |
InChI=1S/C7H14S/c1-3-7(4-2)5-8-6-7/h3-6H2,1-2H3 |
Clave InChI |
FZOOOYGWDMQRNC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CSC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


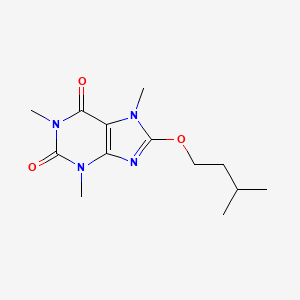
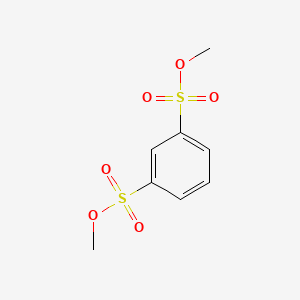
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)
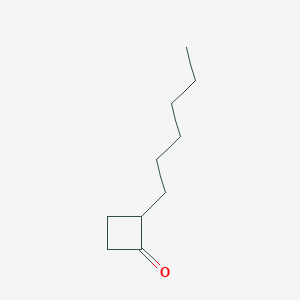
phosphanium bromide](/img/structure/B14692895.png)
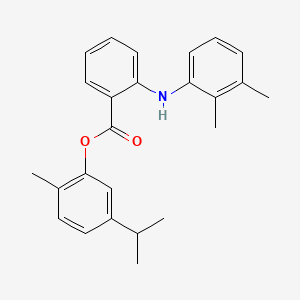
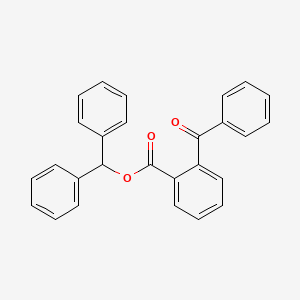
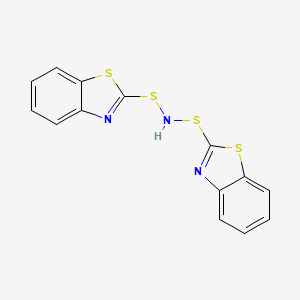
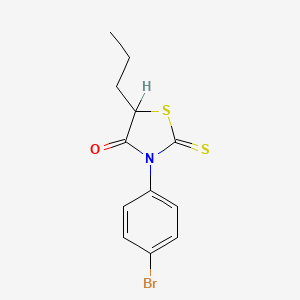
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
